

The Role of AH-7614 in Elucidating Metabolic Disease Pathways: A Technical Guide

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Compound of Interest

Compound Name: AH-7614

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Abstract

AH-7614 has emerged as a critical pharmacological tool for investigating the complex role of the free fatty acid receptor 4 (FFAR4), also known as GPR120, in the pathophysiology of metabolic diseases. As a potent and selective FFAR4 antagonist, and in some contexts described as an inverse agonist or negative allosteric modulator, **AH-7614** allows for the precise dissection of FFAR4-mediated signaling pathways.^[1] This technical guide provides an in-depth overview of the application of **AH-7614** in metabolic disease research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling cascades. Its utility in studying conditions such as diabetes, obesity, and non-alcoholic fatty liver disease underscores its importance in the development of novel therapeutics.

Core Mechanism of Action

AH-7614 functions as a selective antagonist of FFAR4, a G protein-coupled receptor that is activated by long-chain free fatty acids.^[1] It has been demonstrated to be a negative allosteric modulator of FFAR4, meaning it inhibits receptor signaling induced by a variety of endogenous and synthetic agonists.^{[2][3]} This antagonistic action allows researchers to block FFAR4-mediated pathways and thereby understand the receptor's contribution to various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **AH-7614**'s activity and its effects in various experimental models relevant to metabolic diseases.

Table 1: In Vitro Potency of **AH-7614**

Parameter	Species	Value	Experimental System	Reference
pIC50	Human	7.1	FFA4-expressing U2OS cells	[4]
pIC50	Mouse	8.1	FFA4-expressing U2OS cells	
pIC50	Rat	8.1	FFA4-expressing U2OS cells	
pIC50 vs. α -Linolenic Acid	Human	7.51 ± 0.08	Flp-In T-REx 293 cells expressing hFFA4-eYFP	
pIC50 vs. TUG-891	Human	8.13 ± 0.08	Flp-In T-REx 293 cells expressing hFFA4-eYFP	
pIC50 (Internalization)	Human	7.70	TUG-891-mediated FFA4 internalization	

Table 2: In Vitro Functional Effects of **AH-7614**

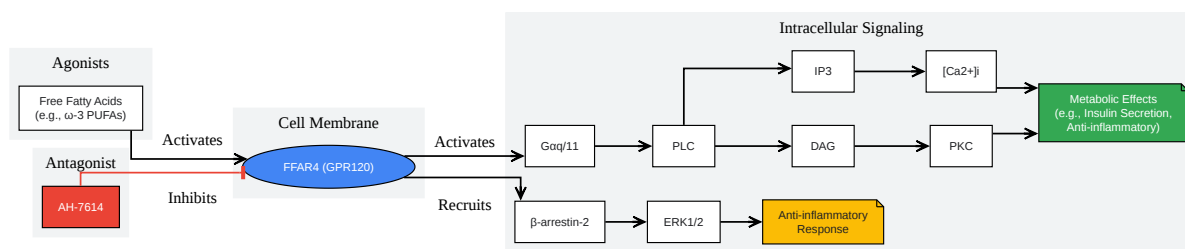
Cell Line	Agonist	AH-7614 Concentration	Observed Effect	Reference
U2OS (FFA4 expressing)	Linoleic acid, FFAR4 agonist	0.063-1 μ M	Blocked intracellular Ca ²⁺ response	
NCI-H716	GSK137647A	100 μ M	Abolished enhancement of glucose-stimulated insulin secretion	
Flp-In T-REx 293 (hFFA4-mVenus)	TUG-891	10 μ M	Blocked agonist-induced elevation of intracellular inositol monophosphates	
C3H10T1/2 mesenchymal stem cells	Endogenous agonists	Not specified	Inhibited differentiation towards adipocyte-like phenotype	
Hepatoma cells	Docosahexaenoic acid, TUG-891	Not specified	Attenuated inhibition of lipid accumulation	

Table 3: In Vivo Applications of **AH-7614**

Animal Model	Dosage and Administration	Experimental Context	Outcome	Reference
Mice	50 µg; intratumoral injection	Cancer chemotherapy	Enhanced sensitivity to epirubicin and inhibited tumor progression	
apoE ^{-/-} mice	10 µM (pre-treatment of BMDM)	Atherosclerosis study	Reversed the anti-atherosclerotic effects of TUG-891	

Signaling Pathways Modulated by AH-7614

AH-7614, by inhibiting FFAR4, modulates several downstream signaling pathways implicated in metabolic regulation. The activation of FFAR4 by agonists typically leads to the activation of Gαq/11 proteins, resulting in increased intracellular calcium and activation of protein kinase C (PKC). Another key pathway involves β-arrestin-2, which can mediate anti-inflammatory effects.



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Figure 1: Simplified signaling pathway of FFAR4 and the inhibitory action of **AH-7614**.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonistic effect of **AH-7614** on agonist-induced calcium mobilization in cells expressing FFAR4.

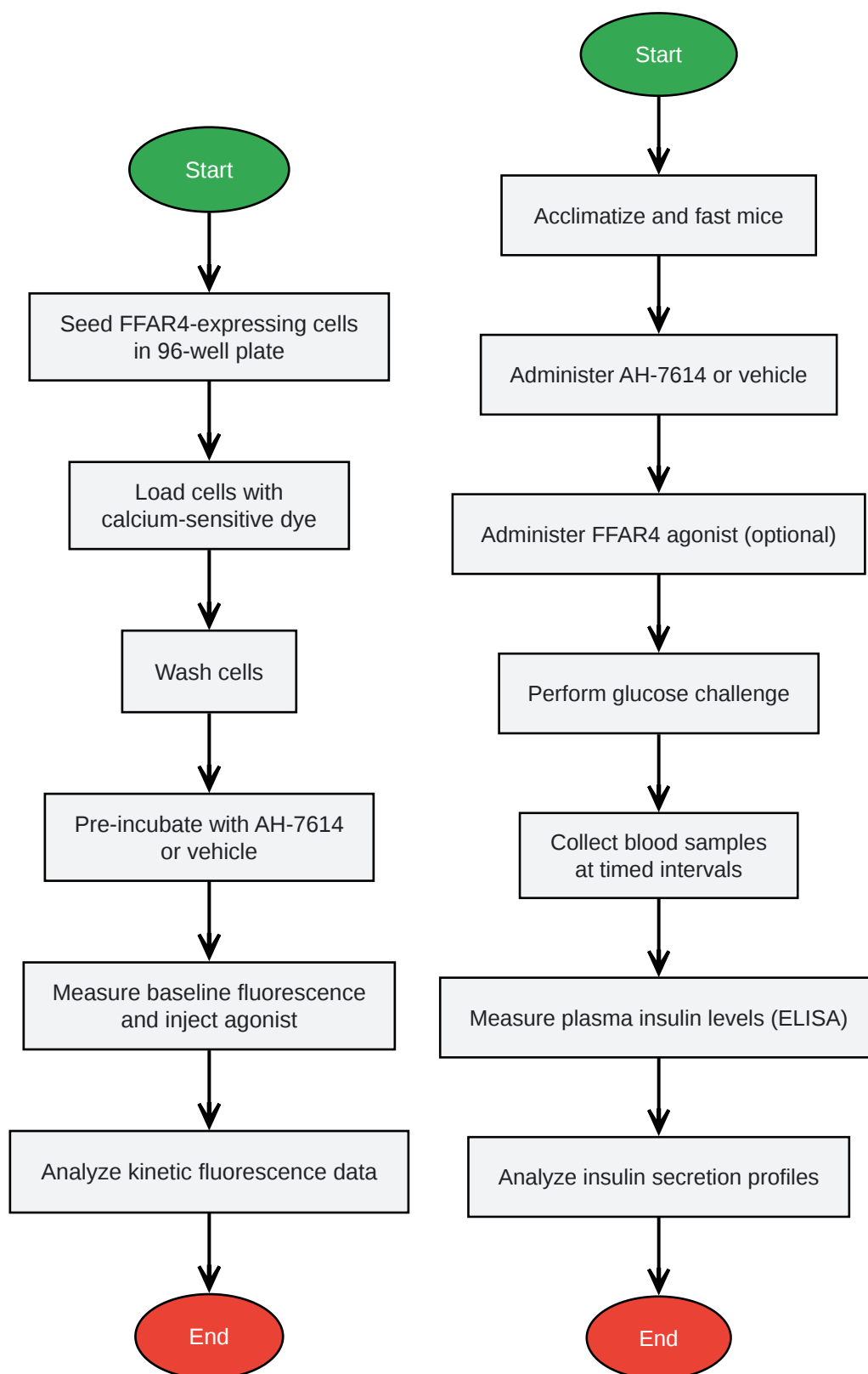
Materials:

- FFAR4-expressing cells (e.g., U2OS, Flp-In T-REx 293)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- FFAR4 agonist (e.g., linoleic acid, TUG-891)
- **AH-7614**
- 96-well black, clear-bottom plates
- Fluorescence plate reader with kinetic reading capabilities

Procedure:

- **Cell Seeding:** Seed FFAR4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 1 hour).
- **Washing:** Gently wash the cells with assay buffer to remove excess dye.

- **Compound Pre-incubation:** Add varying concentrations of **AH-7614** or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
- **Agonist Addition and Measurement:** Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the FFAR4 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity for a defined period.
- **Data Analysis:** Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the agonist dose-response curve in the presence and absence of different concentrations of **AH-7614** to determine the IC50 value.



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